molecular formula C18H15NO3 B5837976 (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile

(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B5837976
M. Wt: 293.3 g/mol
InChI Key: GSAPKNGZIGSISP-DHDCSXOGSA-N
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Description

(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and an ethoxyphenyl group connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Ethoxyphenyl Group: The ethoxyphenyl group can be synthesized by ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves a coupling reaction between the benzodioxole derivative and the ethoxyphenyl derivative using a suitable catalyst and reaction conditions to form the propenenitrile linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy group, which may affect its reactivity and applications.

    (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of an ethoxy group, which may influence its chemical properties.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-20-16-6-3-13(4-7-16)9-15(11-19)14-5-8-17-18(10-14)22-12-21-17/h3-10H,2,12H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAPKNGZIGSISP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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